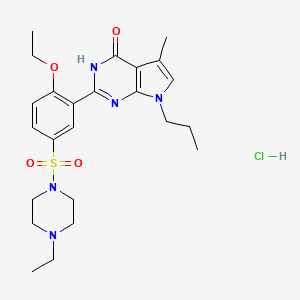
Yonkenafil hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yonkenafil hydrochloride is a novel pharmacological compound that has garnered significant interest within the scientific community due to its potential therapeutic benefits. The primary indication for this compound is the treatment of erectile dysfunction, a condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Yonkenafil hydrochloride involves several synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Yonkenafil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Yonkenafil hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Yonkenafil hydrochloride centers on its inhibition of the phosphodiesterase type 5 enzyme. This enzyme is predominantly found in the smooth muscle cells lining the blood vessels of the corpus cavernosum in the penis and the pulmonary vasculature . By inhibiting phosphodiesterase type 5, this compound increases the levels of cyclic guanosine monophosphate, a molecule that mediates the relaxation of smooth muscle tissues. This results in the dilation of blood vessels and enhanced blood flow to targeted areas .
Comparison with Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Yonkenafil Hydrochloride: this compound is unique due to its potential improved effectiveness and better side effect profile compared to other phosphodiesterase type 5 inhibitors.
Properties
Molecular Formula |
C24H34ClN5O4S |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H |
InChI Key |
CDCLCASCGRHUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















